Flavokawain A

Übersicht

Beschreibung

Diese Verbindung hat aufgrund ihrer potenziellen medizinischen Eigenschaften, insbesondere ihrer Antikrebswirkungen, große Aufmerksamkeit erlangt . Flavokawain A ist eines von drei Flavokawainen, die in Kava identifiziert wurden, die anderen sind Flavokawain B und Flavokawain C .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound kann durch die Claisen-Schmidt-Kondensationsmethode synthetisiert werden, bei der eine aromatische Aldehyd mit einem Acetophenon in Gegenwart einer Base umgesetzt wird . Die Reaktion findet typischerweise unter milden Bedingungen statt, z. B. bei Raumtemperatur, und kann durch Basen wie Natriumhydroxid oder Kaliumhydroxid katalysiert werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion von Kava-Wurzeln, gefolgt von Reinigungsprozessen zur Isolierung der Chalkone. Die Extraktion erfolgt in der Regel mit Lösungsmitteln wie Ethanol oder Methanol, und der resultierende Extrakt wird chromatographischen Verfahren zur Reinigung von this compound unterzogen .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Flavokawain A has been extensively studied for its anticancer effects across multiple cancer types. Key findings include:

- Inhibition of Tumor Growth : this compound selectively inhibits the growth of cancer cell lines deficient in retinoblastoma protein (pRb), leading to the degradation of S phase kinase-associated protein 2 (Skp2) and subsequent tumor suppression. This mechanism was demonstrated in various cancer types, including prostate, breast, renal, liver, lung, colon, cervical cancers, melanoma, and osteosarcoma .

- Induction of Apoptosis : In bladder cancer cells, this compound induces apoptosis by disrupting mitochondrial membrane potential and promoting the release of cytochrome c into the cytosol. This process is associated with a decrease in anti-apoptotic proteins like Bcl-xL and an increase in pro-apoptotic proteins such as Bax .

- Resistance to Chemotherapy : this compound has shown efficacy against paclitaxel-resistant lung cancer cells (A549/T), significantly reducing cell viability and inducing apoptosis without causing hepatotoxicity. It operates by downregulating permeability-glycoprotein expression through inhibition of the PI3K/Akt signaling pathway .

Anti-Inflammatory Effects

This compound also exhibits notable anti-inflammatory properties:

- Osteoarthritis Treatment : Recent studies indicate that this compound can alleviate the progression of osteoarthritis in mouse models. It exerts anti-inflammatory effects by inhibiting pathways such as mitogen-activated protein kinase (MAPK) and phosphoinositide-3-kinase/Akt/mammalian target of rapamycin (PI3K/AKT/mTOR) .

- Inflammation Modulation : The compound has been found to regulate oxidative stress and inflammatory responses in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Summary of Research Findings

Case Studies

- Prostate Cancer Study : this compound was shown to significantly reduce tumor formation and metastasis in TRAMP transgenic mice models. The study highlighted its role in inducing apoptosis and inhibiting cell proliferation through Skp2 degradation mechanisms .

- Bladder Cancer Analysis : In a study involving T24 bladder cancer cells, this compound caused a significant loss of mitochondrial membrane potential and increased apoptosis markers. The results indicated a 57% inhibition of tumor growth in nude mice models treated with this compound .

- Osteoarthritis Research : An investigation into the effects of this compound on osteoarthritis revealed its capability to reduce inflammation and joint degradation through modulation of key signaling pathways .

Wirkmechanismus

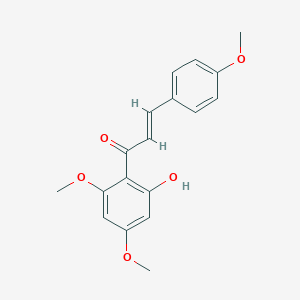

Flavokawain A, also known as 2’-Hydroxy-4,4’,6’-trimethoxychalcone, is a naturally occurring chalcone that has been isolated from the kava plant . It has been recognized for its potential therapeutic effects, particularly in the field of oncology . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets Protein Arginine Methyltransferase 5 (PRMT5), a type II PRMT . PRMT5 is increasingly recognized as a potential drug target as it regulates protein biological activity by modulating arginine methylation in cancer .

Mode of Action

This compound interacts with PRMT5, inhibiting its function . It has been demonstrated that this compound blocks the symmetric arginine dimethylation of histone H2A and H4 by binding to Y304 and F580 of PRMT5 . This interaction inhibits the action of bladder cancer, both in vitro and in vivo .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the PI3K/AKT-mediated Nrf2 signaling cascade, which plays a crucial role in oxidative stress regulation . Additionally, it has been found to suppress the vasculogenic mimicry of hepatocellular carcinoma (HCC) by inhibiting CXCL12 mediated epithelial-mesenchymal transition (EMT) .

Pharmacokinetics

It’s worth noting that the compound is naturally extracted from the kava plant , suggesting it may have good bioavailability when consumed in its natural form

Result of Action

This compound has been shown to have significant anti-cancer effects. It induces apoptosis in bladder cancer cells via a Bax protein-dependent and mitochondria-dependent apoptotic pathway . It also reduces the tumor-initiating properties and stemness of prostate cancer . Furthermore, it has been found to suppress the vasculogenic mimicry of HCC .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress induced by toxins like ochratoxin A can enhance the protective activity of this compound . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Flavokawain A can be synthesized through the Claisen-Schmidt condensation method, which involves the reaction between an aromatic aldehyde and an acetophenone in the presence of a base . The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by bases like sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound involves the extraction of kava roots, followed by purification processes to isolate the chalcones. The extraction is usually performed using solvents like ethanol or methanol, and the resulting extract is subjected to chromatographic techniques to purify this compound .

Analyse Chemischer Reaktionen

Reaktionstypen

Flavokawain A durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Es kann zu Dihydrochalkonen reduziert werden, die unterschiedliche biologische Aktivitäten aufweisen.

Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Carbonylkohlenstoff.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen mit this compound reagieren.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydrochalkone.

Substitution: Verschiedene substituierte Chalkone, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Chalkone verwendet.

Medizin: Untersucht auf seine Antikrebsaktivität, insbesondere bei Blasenkrebs.

Industrie: Wird bei der Entwicklung von Naturprodukten und Nahrungsergänzungsmitteln eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen durch mehrere Mechanismen aus:

Vergleich Mit ähnlichen Verbindungen

Flavokawain A wird mit anderen Chalkonen verglichen, insbesondere mit Flavokawain B und Flavokawain C:

Flavokawain B: Wirksamer bei der Behandlung von in-vitro-Krebszelllinien im Vergleich zu this compound.

Flavokawain C: Ähnlich wie this compound, aber weniger untersucht.

Liste ähnlicher Verbindungen

- Flavokawain B

- Flavokawain C

- Kawain

- Methysticin

- Yangonin

- Dihydrokawain

- Dihydromethysticin

This compound zeichnet sich durch seine einzigartige Kombination aus Antikrebs-Eigenschaften und seiner Fähigkeit aus, Apoptose über mehrere Pfade zu induzieren, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.

Biologische Aktivität

Flavokawain A (FKA) is a naturally occurring chalcone primarily extracted from the roots of the kava plant (Piper methysticum). This compound has garnered significant attention due to its diverse biological activities, including anti-fibrotic, antioxidant, and potential anticancer properties. This article delves into the biological activities of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its polyphenolic structure, which is typical of flavonoids. The structural attributes of flavonoids, including the number of hydroxyl groups and their configuration, play a crucial role in determining their biological activity. FKA's unique structure contributes to its ability to modulate key cellular functions and exhibit various health benefits.

1. Anti-Fibrotic Activity

Research has demonstrated that FKA exhibits significant anti-fibrotic properties. In a study involving TGF-β1-stimulated vascular smooth muscle cells (A7r5), FKA was shown to:

- Inhibit migration and invasion : FKA treatment resulted in decreased migration and invasion in TGF-β1 stimulated cells, as evidenced by wound-healing assays.

- Down-regulate fibrotic markers : Western blot analysis indicated that FKA suppressed the expression of α-smooth muscle actin (α-SMA) and fibronectin, two key proteins involved in fibrosis.

- Modulate matrix metalloproteinases : FKA treatment reduced the levels of MMP-2 and MMP-9 while up-regulating tissue inhibitor of metalloproteinases (TIMP-1) .

2. Antioxidant Activity

FKA has been identified as a potent antioxidant. It activates the Nrf2/ARE signaling pathway, which is crucial for the cellular antioxidant response. Key findings include:

- Reduction of ROS levels : FKA significantly decreased reactive oxygen species (ROS) production in TGF-β1-stimulated cells.

- Induction of antioxidant enzymes : Treatment with FKA led to increased expression of phase II antioxidant enzymes, such as HO-1 and NQO-1, which protect against oxidative stress .

3. Anticancer Potential

This compound has shown promise in cancer research, particularly in its cytotoxic effects against various cancer cell lines. Studies have indicated:

- Inhibition of cell proliferation : FKA demonstrated cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231.

- Induction of apoptosis : The compound prompted apoptosis in cancer cells through caspase activation and DNA fragmentation .

4. Other Biological Activities

FKA's biological profile extends beyond anti-fibrotic and antioxidant activities:

- Anti-inflammatory effects : Flavonoids, including FKA, are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Neuroprotective effects : Some studies suggest potential neuroprotective roles against neurodegenerative diseases due to their ability to scavenge free radicals .

Case Study 1: Anti-Fibrotic Mechanisms

A study published in 2018 investigated the effects of FKA on fibrotic pathology induced by TGF-β1 in vascular smooth muscle cells. The results highlighted that FKA effectively mitigated fibrosis through multiple pathways, including the suppression of Smad3 phosphorylation and ROS generation .

Case Study 2: Anticancer Activity

In another research effort focused on colorectal cancer cells, Flavokawain B (a related compound) exhibited strong cytotoxicity similar to that observed with FKA. The study noted that both compounds induced cell cycle arrest and apoptosis, showcasing their potential as therapeutic agents against cancer .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Eigenschaften

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIBCVBDFUTMPT-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317535 | |

| Record name | Flavokawain A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37951-13-6, 3420-72-2 | |

| Record name | Flavokawain A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavokawain A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3420-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flavokawain A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVOKAWAIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 °C | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A1: The molecular formula of 2'-Hydroxy-4,4',6'-trimethoxychalcone is C18H18O5, and its molecular weight is 314.33 g/mol.

Q2: Which plant species are known to contain 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A2: 2'-Hydroxy-4,4',6'-trimethoxychalcone has been isolated from various plant species, including Kaempferia angustifolia , Artocarpus fulvicortex , Goniothalamus gardneri , Orophea polycarpa , and Kaempferia rotunda .

Q3: What are the potential biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A3: Research indicates that 2'-Hydroxy-4,4',6'-trimethoxychalcone exhibits promising biological activities, including:

- Platelet-activating factor (PAF) antagonistic activity: This compound has shown significant inhibitory effects on PAF receptor binding in rabbit platelets.

- Cytotoxic activity: 2'-Hydroxy-4,4',6'-trimethoxychalcone demonstrated notable cytotoxic activity against various cancer cell lines, with the most potent activity observed against HL-60 (human promyelocytic leukemia) and MCF-7 (human breast cancer) cell lines.

- Antioxidant properties: This chalcone exhibited strong free radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and showed promising results in other antioxidant assays such as ABTS, CUPRAC, and FRAP.

Q4: How does the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone influence its activity?

A4: While the exact mechanism of action for 2'-Hydroxy-4,4',6'-trimethoxychalcone is still under investigation, its structure, particularly the presence of hydroxyl and methoxy groups, likely plays a crucial role in its interactions with biological targets. For instance, the hydroxyl group at the 2' position might be essential for its PAF antagonistic activity. Further research is needed to fully elucidate the structure-activity relationship of this compound and its analogs.

Q5: What are the potential applications of 2'-Hydroxy-4,4',6'-trimethoxychalcone in drug discovery?

A5: The diverse biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone make it a promising candidate for drug discovery research, particularly in the following areas:

Q6: What analytical methods are used to characterize and quantify 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A6: Researchers utilize various spectroscopic methods to characterize and elucidate the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the compound's structure and connectivity of atoms.

- Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern of the compound, providing further structural information.

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the compound.

- Ultraviolet-visible (UV-Vis) spectroscopy: This technique characterizes the compound's absorption and transmission of light in the UV-Vis region, providing information about its electronic structure.

Q7: Have there been any studies on the aggregation-induced emission enhancement (AIEE) characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A7: Yes, recent research has explored the AIEE characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone. Studies utilizing fluorescence spectroscopy, scanning electron microscopy (SEM), and single-crystal X-ray diffraction (XRD) have confirmed that this chalcone exhibits AIEE behaviour, particularly in specific solvent mixtures like methanol:water and methanol:ethylene glycol.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.